N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a piperidine moiety, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Thiazole derivatives: Compounds containing thiazole rings, such as thiamine, also show comparable chemical properties.
Uniqueness
N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H15N3O2S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H15N3O2S/c1-8(15)12-11-13-10(16)9(17-11)7-14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,13,15,16)/b9-7- |
InChI Key |
HWODASHKPGNKIO-CLFYSBASSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/N2CCCCC2)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CN2CCCCC2)S1 |
Origin of Product |
United States |
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